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Compound of Interest

Compound Name: 1-Bromo-2,6-naphthyridine

Cat. No.: B1282034 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

a detailed overview of the spectroscopic data for the heterocyclic compound 1-Bromo-2,6-
naphthyridine. This document compiles predicted and observed spectral data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed

experimental protocols. The information presented is crucial for the characterization and

utilization of this compound in synthetic chemistry and drug discovery.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Bromo-2,6-naphthyridine.

Due to the limited availability of directly published complete spectra for this specific compound,

the NMR data is predicted based on the analysis of closely related naphthyridine derivatives

and the known effects of bromine substitution on aromatic systems.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.8 - 8.0 d ~8.5

H-4 ~8.2 - 8.4 d ~8.5

H-5 ~9.2 - 9.4 s -

H-7 ~8.8 - 9.0 d ~5.5

H-8 ~7.7 - 7.9 d ~5.5

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ, ppm)

C-1 ~140 - 142

C-3 ~122 - 124

C-4 ~138 - 140

C-4a ~135 - 137

C-5 ~150 - 152

C-7 ~153 - 155

C-8 ~120 - 122

C-8a ~145 - 147

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H stretch

1600-1585 Medium-Strong Aromatic C=C stretching

1500-1400 Medium-Strong Aromatic C=C stretching

~1050 Strong C-Br stretch

900-690 Strong C-H out-of-plane bending

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

208/210 ~100/~98
[M]⁺ (Isotopic pattern for one

Br atom)

129 Variable [M-Br]⁺

102 Variable [C₇H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 1-Bromo-2,6-naphthyridine is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.

Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,
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and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A spectral width of 0-220 ppm is used, with a relaxation delay of 2-5 seconds.

Several thousand scans are typically required to obtain a spectrum with an adequate signal-

to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Bromo-2,6-naphthyridine is a solid, the Attenuated Total

Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is

placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) and
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introducing it through a liquid chromatography system or direct infusion into an electrospray

ionization (ESI) source.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, is used to obtain accurate mass measurements.

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which

will produce the molecular ion and characteristic fragment ions. ESI can also be used, which

will typically show the protonated molecule [M+H]⁺.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of

approximately 50-500 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions. The isotopic distribution of the molecular ion peak is compared with

the theoretical pattern for a compound containing one bromine atom to confirm the elemental

composition.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a novel compound like 1-
Bromo-2,6-naphthyridine is depicted in the following diagram.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2,6-naphthyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282034#spectroscopic-data-nmr-ir-mass-of-1-
bromo-2-6-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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